2-(1H-Imidazol-1-YL)-3-methylbutanoic acid
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Overview
Description
2-(1H-Imidazol-1-YL)-3-methylbutanoic acid is a compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazole rings are known for their presence in many biologically active molecules, including histidine and histamine
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is often complex and multifaceted, involving a variety of molecular mechanisms.
Cellular Effects
Imidazole-containing compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can be both direct, through interactions with cellular biomolecules, and indirect, through influences on the cellular environment.
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid is complex and multifaceted. It likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to a variety of cellular effects, influencing cell function and behavior.
Temporal Effects in Laboratory Settings
It is known that imidazole-containing compounds can have long-term effects on cellular function, potentially influencing cell behavior over time . This includes effects on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . This could influence its activity or function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-YL)-3-methylbutanoic acid typically involves the formation of the imidazole ring followed by the attachment of the 3-methylbutanoic acid chain. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-YL)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, depending on the reagents used.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products
Properties
IUPAC Name |
2-imidazol-1-yl-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)7(8(11)12)10-4-3-9-5-10/h3-7H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYGUNYRIGUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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